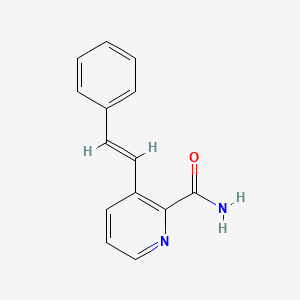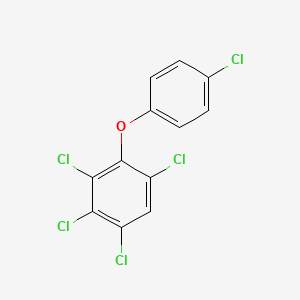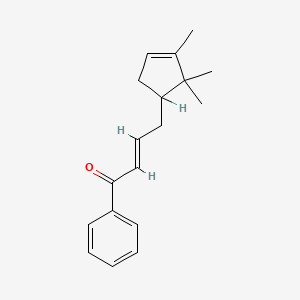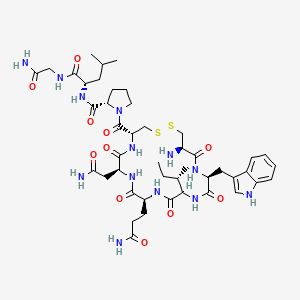
Oxytocin, trp(2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, trp(2)- is a modified form of the neuropeptide oxytocin, which is primarily known for its role in social bonding, reproduction, and childbirth. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during labor and milk ejection during breastfeeding .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, trp(2)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the second position involves the incorporation of tryptophan (trp) instead of the usual amino acid. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of oxytocin and its analogs, including oxytocin, trp(2)-, typically involves large-scale SPPS. This method allows for the efficient and reproducible synthesis of peptides with high purity. The process is optimized to ensure the correct folding and formation of disulfide bridges, which are crucial for the biological activity of oxytocin .
化学反応の分析
Types of Reactions: Oxytocin, trp(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of disulfide bridges, which are essential for the stability and activity of the peptide. Reduction reactions can break these disulfide bridges, leading to a linear form of the peptide .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of oxytocin, trp(2)- include trifluoroacetic acid (TFA) for cleavage from the resin, and dithiothreitol (DTT) for reduction of disulfide bonds. Oxidation can be achieved using hydrogen peroxide or iodine under controlled conditions .
Major Products Formed: The major products formed from these reactions include the cyclic form of oxytocin, trp(2)- with intact disulfide bridges, and the linear form resulting from the reduction of these bridges. Other possible products include oxidized forms with additional disulfide bonds .
科学的研究の応用
Oxytocin, trp(2)- has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding. In biology, it is used to investigate the role of oxytocin in social behavior, stress response, and reproductive functions. In medicine, oxytocin and its analogs are explored for their potential therapeutic applications in conditions such as autism, anxiety, and postpartum hemorrhage .
作用機序
Oxytocin, trp(2)- exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the activation of downstream effectors. The primary molecular targets include uterine smooth muscle cells, where oxytocin induces contractions, and mammary gland cells, where it stimulates milk ejection .
類似化合物との比較
Oxytocin, trp(2)- is similar to other oxytocin analogs, such as carbetocin and atosiban. Carbetocin is a longer-acting oxytocin analog used for the prevention of postpartum hemorrhage, while atosiban is an oxytocin receptor antagonist used to delay preterm labor. The unique feature of oxytocin, trp(2)- is the substitution of tryptophan at the second position, which may confer distinct biological properties and receptor binding affinities .
List of Similar Compounds:- Carbetocin
- Atosiban
- Desmopressin
- Vasopressin
特性
CAS番号 |
37883-08-2 |
|---|---|
分子式 |
C45H67N13O11S2 |
分子量 |
1030.2 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |
InChIキー |
QRQNVNIGKHFIAE-MKJWXHGWSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


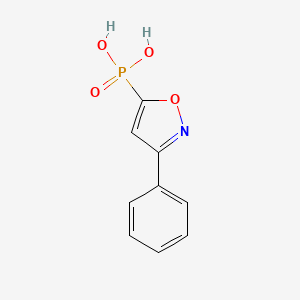


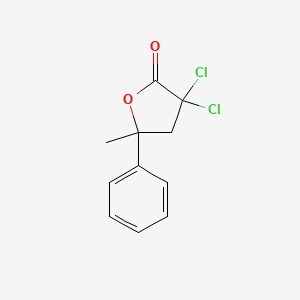
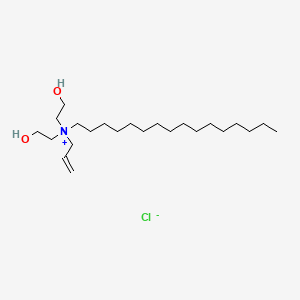

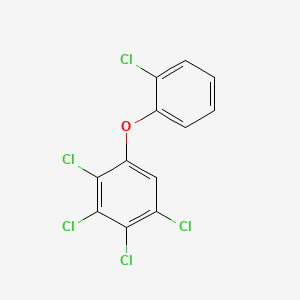
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
